molecular formula C24H21N3O2S B2433930 N-benzyl-5-(methylsulfonyl)-N,2-diphenyl-4-pyrimidinamine CAS No. 478080-89-6

N-benzyl-5-(methylsulfonyl)-N,2-diphenyl-4-pyrimidinamine

Cat. No.: B2433930
CAS No.: 478080-89-6
M. Wt: 415.51
InChI Key: OQXGROJUZUUUBC-UHFFFAOYSA-N
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Description

N-benzyl-5-(methylsulfonyl)-N,2-diphenyl-4-pyrimidinamine: is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzyl group, a methylsulfonyl group, and two phenyl groups attached to a pyrimidine ring

Scientific Research Applications

Chemistry: N-benzyl-5-(methylsulfonyl)-N,2-diphenyl-4-pyrimidinamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-(methylsulfonyl)-N,2-diphenyl-4-pyrimidinamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base such as sodium hydride.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonation reaction using methylsulfonyl chloride in the presence of a base like triethylamine.

    Addition of Phenyl Groups: The phenyl groups can be introduced through a Friedel-Crafts alkylation reaction using benzene and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylsulfonyl group, resulting in the formation of various sulfonamide derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Sulfonamide derivatives.

Comparison with Similar Compounds

    N-benzyl-5-methoxytryptamine: A compound with a similar benzyl group but different core structure.

    N-benzyl-5-bromo-2-methoxybenzenesulfonamide: A compound with a similar sulfonamide group but different aromatic substitutions.

Uniqueness: N-benzyl-5-(methylsulfonyl)-N,2-diphenyl-4-pyrimidinamine is unique due to its combination of a pyrimidine core with benzyl, methylsulfonyl, and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-benzyl-5-methylsulfonyl-N,2-diphenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-30(28,29)22-17-25-23(20-13-7-3-8-14-20)26-24(22)27(21-15-9-4-10-16-21)18-19-11-5-2-6-12-19/h2-17H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXGROJUZUUUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1N(CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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